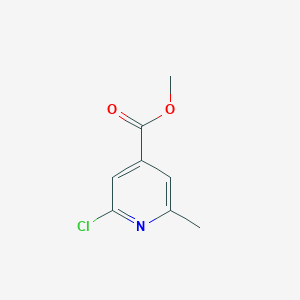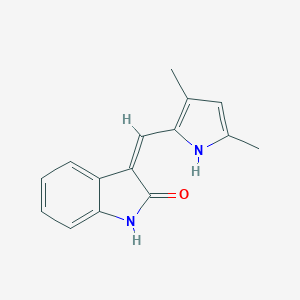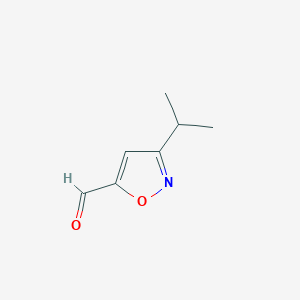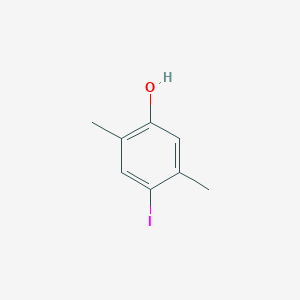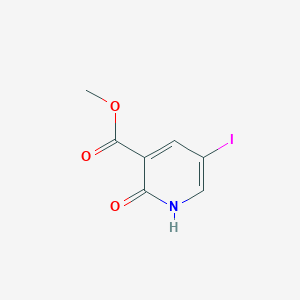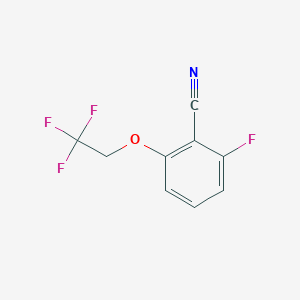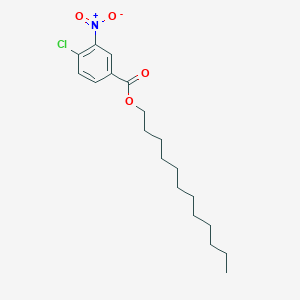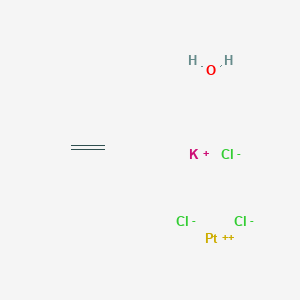
2,2,2-Trichloroethylene platinum(II)
Overview
Description
Scientific Research Applications
Anticancer Mechanisms
Platinum-based compounds, including 2,2,2-Tce-platinum, have been studied for their potential in anticancer therapies . For instance, new platinum (II)-based chemotherapeutics with mitophagy-targeting properties have been proposed . These compounds exhibit selective cytotoxicity against certain cancer cells, disrupting the mitophagy-related protein expression, dissipating the mitochondrial membrane potential, and promoting mitochondrial DNA damage .
Catalyst in Chemical Reactions
Platinum compounds like 2,2,2-Tce-platinum play a crucial role as catalysts for several types of chemical reactions . The strategic importance of platinum is particularly supported by their technological applications, one of the most relevant being the role they perform as catalysts .
Hydrogen Evolution Reaction (HER)
Platinum is an efficient catalyst for the hydrogen evolution reaction (HER) . The size of the platinum particle and its electrocatalytic activity are subjects of ongoing research .
Oxygen Reduction Reaction (ORR)
Similar to HER, platinum also acts as a catalyst for the oxygen reduction reaction (ORR) . The relationship between the size of the platinum particle and its electrocatalytic activity in ORR is also under investigation .
Recycling of Spent Catalysts
Research efforts are being made to develop sustainable methods to recover platinum from spent catalysts . These recycling processes involve a solvent extraction (SX) step .
Solvometallurgy
Solvometallurgy, a field that involves the use of non-aqueous solutions for the recovery of metals, is another area where platinum compounds like 2,2,2-Tce-platinum are used . The recovery of platinum and palladium from spent catalysts in the liquid phase is one such application .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of platinum-based compounds, including 2,2,2-Tce-platinum, are often DNA molecules within cancer cells . Platinum compounds bind to DNA, causing DNA damage and subsequently triggering cell death . This makes them effective in treating various types of cancer.
Mode of Action
2,2,2-Tce-platinum interacts with its targets by forming covalent bonds with the DNA molecule . This interaction distorts the DNA structure, inhibiting DNA replication and transcription processes . The DNA damage triggers a cellular response that can lead to cell cycle arrest and apoptosis, or programmed cell death .
Biochemical Pathways
The biochemical pathways affected by 2,2,2-Tce-platinum are primarily those involved in DNA replication and repair . When the compound binds to DNA, it interferes with the normal functioning of these pathways, leading to DNA damage and cell death . Additionally, platinum compounds can induce the production of reactive oxygen species, which can cause further DNA damage and contribute to cell death .
Pharmacokinetics
The pharmacokinetics of platinum-based compounds involve their absorption, distribution, metabolism, and excretion (ADME). After administration, these compounds are rapidly distributed throughout the body . They are known to bind to proteins in the blood, which can affect their distribution . The metabolism of platinum compounds often involves their conversion into various metabolites, some of which may be active . Finally, these compounds are primarily excreted through the kidneys .
Result of Action
The result of the action of 2,2,2-Tce-platinum is the induction of cell death in cancer cells . By binding to DNA and disrupting normal cellular processes, this compound causes DNA damage that the cell cannot repair. This leads to cell cycle arrest and the initiation of apoptosis, resulting in the death of the cancer cell .
Action Environment
The action of 2,2,2-Tce-platinum can be influenced by various environmental factors. For example, the pH of the environment can affect the stability of the compound . Additionally, the presence of certain biological molecules, such as proteins, can influence the compound’s action by interacting with it and potentially altering its activity . Furthermore, the compound’s action can be affected by the presence of other drugs, which can lead to drug-drug interactions .
properties
IUPAC Name |
potassium;ethene;platinum(2+);trichloride;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4.3ClH.K.H2O.Pt/c1-2;;;;;;/h1-2H2;3*1H;;1H2;/q;;;;+1;;+2/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEGWIMEFFONKJ-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C.O.[Cl-].[Cl-].[Cl-].[K+].[Pt+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6Cl3KOPt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90936900 | |
| Record name | Platinum(2+) potassium chloride--ethene--water (1/1/3/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90936900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trichloroethylene platinum(II) | |
CAS RN |
123334-22-5, 16405-35-9 | |
| Record name | Platinate(1-), trichloro(η2-ethene)-, potassium, hydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123334-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trichloroethylene platinum(II) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016405359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinum(2+) potassium chloride--ethene--water (1/1/3/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90936900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




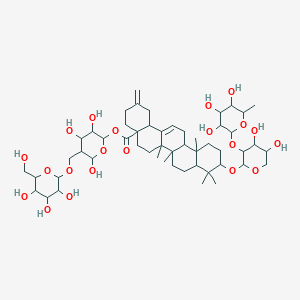
![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-5-phenyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-5-phenyl-1,3-benzoxazole;iodide](/img/structure/B50654.png)
